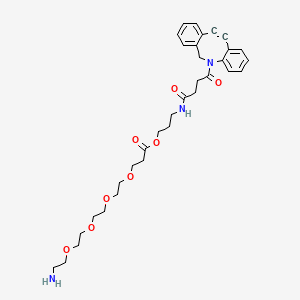

DBCO-C3-PEG4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBCO-C3-PEG4-amine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in copper-free click chemistry reactions, which are widely used in bioconjugation and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DBCO-C3-PEG4-amine is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and an amine group. The synthesis typically involves the following steps:

Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) esters.

Conjugation with DBCO: The activated carboxyl groups are then reacted with DBCO to form a stable amide bond.

Addition of PEG Linker: The PEG linker is introduced to enhance solubility and reduce non-specific binding.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-C3-PEG4-amine primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used in various bioconjugation applications .

Aplicaciones Científicas De Investigación

Bioconjugation

DBCO-C3-PEG4-amine is extensively used for bioconjugation processes, allowing researchers to label and track biomolecules effectively. This application is crucial in chemical biology for studying protein interactions and dynamics.

Targeted Drug Delivery Systems

In pharmaceuticals, this compound serves as a linker in the development of targeted drug delivery systems. Its ability to connect therapeutic agents with targeting ligands enhances the specificity and efficacy of drug delivery .

Synthesis of PROTACs

The compound is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The DBCO group allows for the conjugation of E3 ligase ligands with target protein ligands, facilitating the design of effective PROTACs .

Molecular Imaging

This compound enhances imaging techniques through precise bioconjugation, enabling better visualization of biological processes in real-time. This application is particularly valuable in research fields focusing on cancer and other diseases where tracking biomolecular interactions is essential .

Surface Modification

The compound can be used for surface modifications in various materials, including nanoparticles and microarrays. By employing copper-free click chemistry, this compound facilitates the site-specific anchoring of proteins and other substrates, which significantly reduces non-specific binding .

Case Study 1: PROTAC Development

In a study exploring novel PROTACs for targeted cancer therapy, researchers utilized this compound as a linker to connect an E3 ligase ligand with a specific cancer target protein. The resulting PROTAC demonstrated enhanced efficacy in degrading the target protein within cancer cells, showcasing the potential of DBCO-based linkers in therapeutic applications .

Case Study 2: Bioconjugation for Imaging

Another investigation focused on using this compound for bioconjugating fluorescent dyes to antibodies for imaging purposes. The study highlighted the effectiveness of SPAAC reactions in achieving high specificity and yield, resulting in well-defined conjugates suitable for fluorescence microscopy .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Labeling and tracking biomolecules | High specificity and efficiency |

| Targeted Drug Delivery | Linking drugs to targeting agents | Enhanced specificity and reduced side effects |

| PROTAC Synthesis | Connecting ligands for selective protein degradation | Exploits ubiquitin-proteasome system |

| Molecular Imaging | Conjugating imaging agents to biomolecules | Improved visualization of biological processes |

| Surface Modification | Anchoring proteins/substrates to surfaces using click chemistry | Reduced non-specific binding |

Mecanismo De Acción

DBCO-C3-PEG4-amine exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond without the need for a copper catalyst. This mechanism is crucial for the selective and efficient labeling of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

DBCO-PEG4-amine: Similar in structure but with a different PEG linker length.

DBCO-NHS ester: Contains an NHS ester group instead of an amine, used for different conjugation strategies.

DBCO-PEG4-VC-PAB-MMAE: A more complex compound used in antibody-drug conjugates.

Uniqueness

DBCO-C3-PEG4-amine is unique due to its specific PEG linker length and amine functionality, which provide optimal solubility and reactivity for various bioconjugation applications .

Actividad Biológica

DBCO-C3-PEG4-amine, a compound featuring a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain, has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

1. Overview of this compound

This compound is primarily used as a linker in the development of bioconjugates, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). The compound's structure enhances its solubility and stability, making it suitable for various biological applications. Notably, it allows for copper-free click chemistry, which is advantageous in biological settings due to the cytotoxic effects associated with copper catalysts.

The biological activity of this compound is largely attributed to its ability to engage in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This bioorthogonal reaction selectively targets azide-functionalized biomolecules without interfering with native cellular processes. The key features include:

- High Stability : DBCO exhibits significant stability under physiological conditions, which is crucial for maintaining the integrity of bioconjugates.

- Biocompatibility : The absence of cytotoxic copper catalysts makes this compound suitable for in vivo applications.

- Specificity : The compound selectively reacts with azide groups, facilitating targeted delivery of therapeutic agents.

3.1 Applications in Drug Delivery

This compound has been employed in various studies focusing on drug delivery systems. For instance:

3.2 In Vitro and In Vivo Studies

Research has shown that this compound can effectively conjugate with various biomolecules:

- A study indicated that the incorporation of PEG linkers significantly increased the solubility and stability of conjugated drugs, leading to enhanced therapeutic efficacy in murine models .

- Another investigation highlighted the potential of this compound in developing antibody-drug conjugates (ADCs), where it facilitated selective targeting and reduced off-target effects .

4. Comparative Analysis

To better understand the advantages of this compound, a comparative analysis with other common linkers used in bioconjugation is presented below:

| Feature | This compound | Traditional Linkers (e.g., NHS) |

|---|---|---|

| Copper-free | Yes | No |

| Biocompatibility | High | Moderate |

| Reaction specificity | High (SPAAC) | Moderate (requires activation) |

| Stability | High | Variable |

5. Conclusion

This compound represents a significant advancement in the field of bioconjugation and drug delivery systems. Its unique properties allow for efficient and specific targeting of biomolecules while minimizing cytotoxicity—a critical factor for therapeutic applications. Ongoing research continues to explore its potential across various biomedical fields, including cancer therapy and targeted drug delivery.

Propiedades

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQYPCXYQQOMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.